4,4-Dimethylcyclohexane-1-carbaldehyde
Overview
Description
4,4-Dimethylcyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 394734-96-4 . It has a molecular weight of 140.23 and its IUPAC name is 4,4-dimethylcyclohexanecarbaldehyde . It is a colourless liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered cyclohexane ring with two methyl groups (CH3) attached to the same carbon atom, and a formyl group (CHO) attached to an adjacent carbon atom . The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 aldehyde .Physical and Chemical Properties Analysis
This compound is a colourless liquid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis of Complex Organic Compounds 4,4-Dimethylcyclohexane-1-carbaldehyde and its derivatives play a significant role in the synthesis of complex organic compounds. For instance, its use in cyclocondensation reactions with CH acids and morpholine produces various compounds such as 4H-chromenes, 4H-thiopyrans, and hexahydroquinolines (Dyachenko, 2005). Similarly, the treatment of related esters results in the production of compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde, which are important intermediates in natural product synthesis (TakedaAkira & TsuboiSadao, 1977).
Catalysis and Chemical Reactions This chemical is also involved in catalytic processes and diverse chemical reactions. For example, it participates in aldol condensation and Michael addition with aromatic aldehydes, leading to the formation of xanthene isomers and providing insights into electronic and steric effects (M. Kaya, 2011). Moreover, the compound serves as a key ingredient in the synthesis of compounds with potential antimicrobial properties, as seen in the creation of indole-based chromene derivatives (Harshad G. Kathrotiya & Manish P. Patel, 2012).
Pharmaceutical Applications In the pharmaceutical domain, derivatives of this compound are utilized for synthesizing compounds with anticancer properties. Novel indole-tethered chromene derivatives synthesized using this compound have shown promising cytotoxic activities against cancer cell lines (M. S. Malik et al., 2023).
Other Applications Furthermore, this compound is used in the preparation of various other chemical entities such as spiro dihydrofurans, cyclopropanes (Guan‐Wu Wang & Jie Gao, 2009), and polysaccharides (M. Okada, H. Sumitomo, & Yasuhito Hishida, 1983), highlighting its versatility in various chemical synthesis processes.
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethylcyclohexane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIBLQPASHLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394734-96-4 | |
Record name | 4,4-dimethylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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